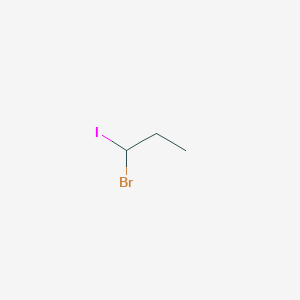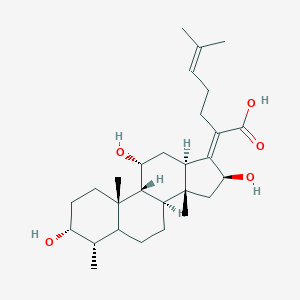
16-O-Deacetylfusidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-O-Deacetylfusidic acid, also known as 16-ODA, is a natural triterpenoid compound that is derived from the fungus Fusidium coccineum. It is a bioactive compound that has been found to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and antibacterial activities. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 16-ODA in scientific research.
Mechanism Of Action
The mechanism of action of 16-O-Deacetylfusidic acid is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 16-O-Deacetylfusidic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
16-O-Deacetylfusidic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 16-O-Deacetylfusidic acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 16-O-Deacetylfusidic acid has been shown to have antibacterial activity against various bacterial strains.
Advantages And Limitations For Lab Experiments
One of the advantages of using 16-O-Deacetylfusidic acid in lab experiments is its wide range of pharmacological properties. It can be used in various assays to study inflammation, tumor growth, and bacterial activity. Additionally, 16-O-Deacetylfusidic acid is a natural compound, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using 16-O-Deacetylfusidic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research involving 16-O-Deacetylfusidic acid. One potential area of research is the development of new anti-inflammatory drugs based on 16-O-Deacetylfusidic acid. Another potential area of research is the development of new cancer therapies based on 16-O-Deacetylfusidic acid. Additionally, there is potential for the development of new antibiotics based on 16-O-Deacetylfusidic acid. Further research is needed to fully understand the mechanism of action of 16-O-Deacetylfusidic acid and its potential applications in scientific research.
Conclusion
In conclusion, 16-O-Deacetylfusidic acid is a natural triterpenoid compound that possesses various pharmacological properties, including anti-inflammatory, anti-tumor, and antibacterial activities. It can be synthesized through various methods and has potential applications in scientific research. Further research is needed to fully understand the mechanism of action of 16-O-Deacetylfusidic acid and its potential applications in the development of new drugs and therapies.
Synthesis Methods
The synthesis of 16-O-Deacetylfusidic acid can be achieved through various methods, including extraction from the natural source, chemical synthesis, and biotransformation. One of the most common methods of synthesis is the extraction of 16-O-Deacetylfusidic acid from the fermentation broth of Fusidium coccineum. Chemical synthesis involves the use of various chemical reagents and catalysts to produce 16-O-Deacetylfusidic acid. Biotransformation involves the use of microorganisms to transform precursor compounds into 16-O-Deacetylfusidic acid.
Scientific Research Applications
16-O-Deacetylfusidic acid has been found to possess various pharmacological properties that make it a potential candidate for scientific research. It has been shown to have anti-inflammatory effects, which makes it useful in the treatment of inflammatory diseases such as arthritis. 16-O-Deacetylfusidic acid has also been found to have anti-tumor activity, making it a potential candidate for cancer therapy. Additionally, 16-O-Deacetylfusidic acid has antibacterial properties, which make it useful in the development of new antibiotics.
properties
CAS RN |
13090-91-0 |
|---|---|
Product Name |
16-O-Deacetylfusidic acid |
Molecular Formula |
C28H44O5 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2Z)-6-methyl-2-[(3R,4S,8S,9R,10S,11R,13R,14R,16S)-3,11,16-trihydroxy-4,10,14-trimethyl-1,2,3,4,5,6,7,8,9,11,12,13,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
InChI |
InChI=1S/C28H44O5/c1-15(2)7-6-8-17(26(32)33)24-20-13-22(30)25-19(28(20,5)14-23(24)31)10-9-18-16(3)21(29)11-12-27(18,25)4/h7,16,18-23,25,29-31H,6,8-14H2,1-5H3,(H,32,33)/b24-17-/t16-,18?,19-,20-,21+,22+,23-,25-,27-,28+/m0/s1 |
InChI Key |
FOZPAEYUVIMFOE-MZQWSZLHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@H]3[C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C)O |
SMILES |
CC1C2CCC3C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O |
Canonical SMILES |
CC1C2CCC3C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O |
synonyms |
16-O-16-epideacetylfusidic acid 16-O-deacetylfusidic acid 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha)-isomer 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha, 17Z)-isomer 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta)-isomer 16-O-deacetylfusidic acid, monosodium salt, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha,17Z)-isomer 16-O-deacetylfusidic acid, monosodium salt, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta,17Z)-isomer 16-O-desacetylfusidic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




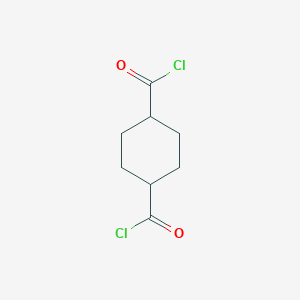
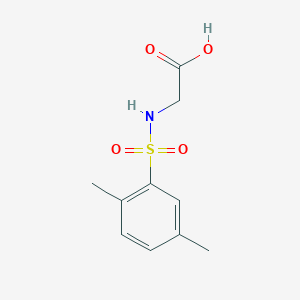
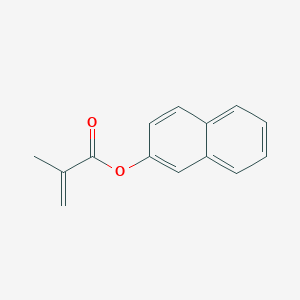
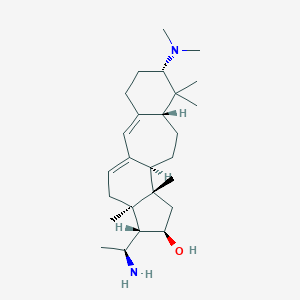
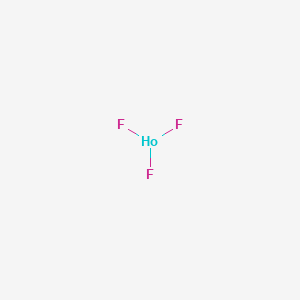
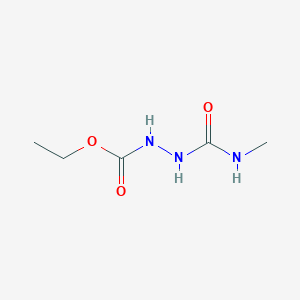
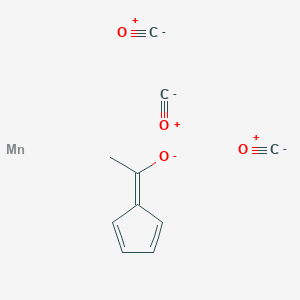
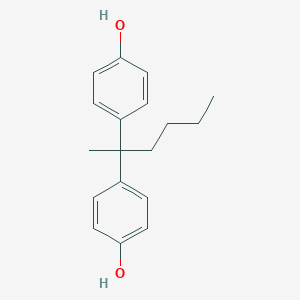
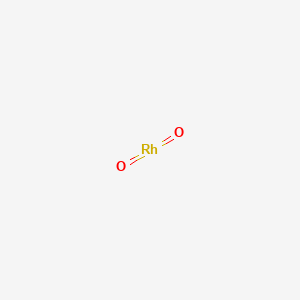
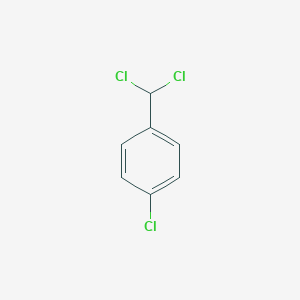
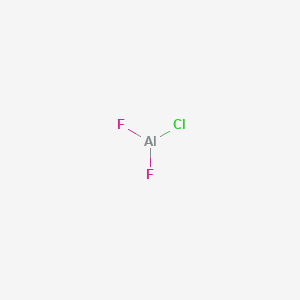
![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)
